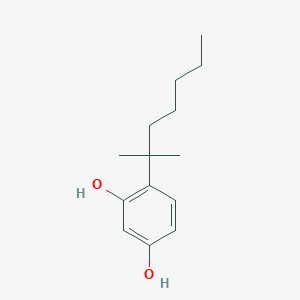

2-(2,4-Dihydroxyphenyl)-2-methyl-heptane

Description

2-(2,4-Dihydroxyphenyl)-2-methyl-heptane is a branched aliphatic compound featuring a heptane backbone substituted with a methyl group at the second carbon and a 2,4-dihydroxyphenyl moiety. The 2,4-dihydroxyphenyl group is notable for its electron-donating hydroxyl substituents, which are commonly associated with antioxidant activity and metal chelation in phenolic compounds . The methyl branching and heptane chain may enhance lipophilicity compared to shorter-chain analogs, influencing solubility and bioavailability.

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-(2-methylheptan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-8-7-11(15)10-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |

InChI Key |

IKFKZQCCWZJFIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroxyphenyl Moieties

(a) 3,5-Dihydroxy-1,7-bis(4-hydroxyphenyl)heptane (Compound 7 in )

- Structure : A heptane chain with hydroxyl groups at C3 and C5, terminated by 4-hydroxyphenyl groups.

- Properties: Isolated from蜂房 (wasp nests), this compound demonstrates natural product diversity in heptane derivatives.

- Comparison : Unlike 2-(2,4-Dihydroxyphenyl)-2-methyl-heptane, Compound 7 lacks methyl branching and features terminal phenyl groups. The additional hydroxyls may increase polarity and reduce membrane permeability.

(b) 1-(2,4-Dihydroxyphenyl)-2-phenylethanone ()

- Structure: A hydroxyacetophenone with a 2,4-dihydroxyphenyl group linked to a phenylethanone moiety.

- Properties: Hydroxyacetophenones are known for UV absorption and antioxidant capabilities due to conjugated phenolic systems .

- Comparison: The acetophenone core introduces a ketone functional group, enhancing reactivity compared to the aliphatic heptane chain in the target compound. This difference likely results in distinct electronic properties and metabolic pathways.

(c) Rutin ()

- Structure: A flavonoid glycoside with a 3,4-dihydroxyphenyl (catechol) group.

- Properties : Rutin exhibits strong radical-scavenging activity, attributed to the catechol moiety and glycosidic linkage .

- Comparison : The 2,4-dihydroxyphenyl configuration in the target compound may offer weaker antioxidant activity than Rutin’s 3,4-dihydroxyphenyl group due to reduced resonance stabilization. However, the heptane chain could improve lipid bilayer penetration.

Heptane Derivatives with Branched Chains

(a) 4-Ethyl-2,2-dimethylheptane ()

- Structure : A fully saturated heptane with ethyl and dimethyl branching.

Functional Group Variations in Heptane-Based Compounds

(a) Methyl 2-[(2,4-Dinitrophenyl)hydrazinylidene]heptanoate ()

- Structure: A heptanoate ester with a hydrazine-linked dinitrophenyl group.

- Properties : The electron-withdrawing nitro groups likely render this compound reactive in acid-base or redox reactions .

- Comparison: The ester and hydrazine functionalities contrast sharply with the phenolic hydroxyls in 2-(2,4-Dihydroxyphenyl)-2-methyl-heptane, suggesting divergent chemical stability and biological targets.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Bioactivity : The 2,4-dihydroxyphenyl group in the target compound may confer moderate antioxidant activity, though likely less potent than Rutin’s catechol group .

- Synthetic Challenges : The combination of aliphatic and aromatic hydroxyl groups may complicate synthesis, requiring protection/deprotection strategies to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.